molecular formula C9H10N2O B13994559 Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl-

Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl-

Cat. No.: B13994559
M. Wt: 162.19 g/mol
InChI Key: ASBKDANIZBEHHJ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and are widely used in pharmaceutical chemistry. The structure of imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- consists of a fused imidazole and pyridine ring system with a methanol group at the 6-position and a methyl group at the alpha position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and functionalization. For instance, the condensation of 2-aminopyridine with an aldehyde in the presence of a catalyst such as iodine can lead to the formation of the imidazo[1,2-a]pyridine core . Subsequent functionalization steps can introduce the methanol and methyl groups at the desired positions.

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- can yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- can be compared with other similar compounds, such as:

The uniqueness of imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1-imidazo[1,2-a]pyridin-6-ylethanol

InChI

InChI=1S/C9H10N2O/c1-7(12)8-2-3-9-10-4-5-11(9)6-8/h2-7,12H,1H3

InChI Key

ASBKDANIZBEHHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN2C=CN=C2C=C1)O

Origin of Product

United States

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